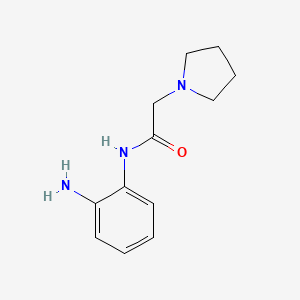

N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide

Vue d'ensemble

Description

N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide is an organic compound that features both an aromatic amine and a pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide typically involves the following steps:

Formation of the Intermediate: The starting material, 2-nitroaniline, undergoes reduction to form 2-aminophenylamine.

Acylation Reaction: The 2-aminophenylamine is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2-aminophenyl)-2-chloroacetamide.

Substitution Reaction: Finally, the N-(2-aminophenyl)-2-chloroacetamide is reacted with pyrrolidine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationship

The synthesis of N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide involves the reaction of 2-aminophenyl derivatives with pyrrolidine-based acetamides. Variations in substituents on the aromatic ring and the pyrrolidine moiety can significantly influence the compound's biological properties. For example, studies have shown that modifications at the nitrogen or carbon adjacent to the amide group can enhance its potency as an analgesic or anticonvulsant agent .

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit notable anticonvulsant properties. In animal models, certain derivatives demonstrated efficacy in reducing seizure activity, particularly in tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, one study highlighted a specific derivative that showed significant protection against seizures in 50% of tested animals at a dosage of 30 mg/kg .

Opioid Receptor Agonism

Some analogs of this compound have been evaluated for their activity as opioid kappa agonists. These compounds displayed potent analgesic effects in preclinical models, indicating potential for development as pain management medications. For example, one compound was found to be five times more active than its racemic counterpart in inducing analgesia .

Case Study: Analgesic Effects

A case study involving a series of this compound derivatives demonstrated significant analgesic effects in mouse models of abdominal constriction. The most potent compound achieved an ED50 value of 0.04 mg/kg, suggesting strong efficacy for further clinical exploration .

Pharmacovigilance Insights

Real-world data analyses have also been conducted to assess the safety profiles of drugs derived from this class of compounds. A systematic review highlighted the importance of electronic health records (EHRs) in identifying adverse effects associated with similar pharmacological agents, reinforcing the need for ongoing monitoring during clinical use .

The following table summarizes key findings from various studies regarding the biological activity of this compound derivatives:

Mécanisme D'action

The mechanism of action of N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-Aminophenyl)-2-(1-piperidinyl)acetamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

N-(2-Aminophenyl)-2-(1-morpholinyl)acetamide: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide is unique due to its specific combination of an aromatic amine and a pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Activité Biologique

N-(2-Aminophenyl)-2-(1-pyrrolidinyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound features an aromatic amine group and a pyrrolidine ring, which may confer unique chemical properties compared to similar compounds. Its structure allows for various interactions with biological macromolecules, influencing its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. For instance, it has been shown to act as a potential opioid kappa agonist, which could have implications in pain management and other therapeutic areas .

Anticancer Properties

Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against human lung adenocarcinoma (A549) cells. For example, compounds with specific structural modifications showed reduced viability in A549 cells compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity against A549 Cells

| Compound | Viability (%) | Comparison to Cisplatin |

|---|---|---|

| This compound | 78-86% | Less effective |

| Compound with 4-chlorophenyl substitution | 64% | More effective |

| Compound with 4-bromophenyl substitution | 61% | More effective |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Some derivatives have shown promising activity against multidrug-resistant strains of Staphylococcus aureus, indicating potential applications in treating resistant infections .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

- Case Study 1 : A derivative was tested in a murine model for pain relief and demonstrated potent analgesic effects comparable to established opioid treatments .

- Case Study 2 : Another study reported that modifications to the compound's structure significantly enhanced its anticancer activity against melanoma and pancreatic cancer cell lines, suggesting a structure-activity relationship that warrants further exploration .

Propriétés

IUPAC Name |

N-(2-aminophenyl)-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-10-5-1-2-6-11(10)14-12(16)9-15-7-3-4-8-15/h1-2,5-6H,3-4,7-9,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXUYDNLQYXMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588364 | |

| Record name | N-(2-Aminophenyl)-2-(pyrrolidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91646-50-3 | |

| Record name | N-(2-Aminophenyl)-2-(pyrrolidin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.